molecular formula C12H17NO5S B15061790 (2R,3S,4S,5R)-6-(4-aminophenoxy)-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol

(2R,3S,4S,5R)-6-(4-aminophenoxy)-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol

Cat. No.: B15061790
M. Wt: 287.33 g/mol
InChI Key: VWKLROWEPKWULQ-OZRWLHRGSA-N
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Preparation Methods

The synthesis of 4-Aminophenyl b-D-thioglucopyranoside typically involves the reaction of 4-aminophenyl thiol with a protected glucose derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating its nucleophilic attack on the anomeric carbon of the glucose derivative. The protecting groups are then removed under acidic conditions to yield the final product .

Chemical Reactions Analysis

4-Aminophenyl b-D-thioglucopyranoside undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides using oxidizing agents like hydrogen peroxide or iodine.

    Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The amino group on the phenyl ring can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common reagents and conditions used in these reactions include mild oxidizing agents for thiol oxidation, catalytic hydrogenation for nitro reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Aminophenyl b-D-thioglucopyranoside is widely used in scientific research due to its role as a substrate analog for β-D-glucosidase enzymes. This makes it valuable in studies related to enzyme kinetics, inhibition, and mechanism of action. Additionally, it has applications in:

Mechanism of Action

The mechanism of action of 4-Aminophenyl b-D-thioglucopyranoside involves its interaction with β-D-glucosidase enzymes. As a substrate analog, it binds to the active site of the enzyme, mimicking the natural substrate. This interaction can inhibit the enzyme’s activity, providing insights into the enzyme’s function and potential therapeutic targets. The molecular targets include the active site residues of β-D-glucosidase, and the pathways involved are those related to carbohydrate metabolism.

Comparison with Similar Compounds

4-Aminophenyl b-D-thioglucopyranoside can be compared with other thioglycosides and glucosidase inhibitors. Similar compounds include:

    4-Nitrophenyl b-D-thioglucopyranoside: Another thioglycoside used as a substrate analog for glucosidase enzymes.

    p-Nitrophenyl b-D-glucopyranoside: A commonly used substrate in enzyme assays.

    Phenyl b-D-thioglucopyranoside: A simpler thioglycoside without the amino group.

The uniqueness of 4-Aminophenyl b-D-thioglucopyranoside lies in its amino group, which allows for additional functionalization and interaction with enzymes, making it a versatile tool in biochemical research .

Properties

Molecular Formula

C12H17NO5S

Molecular Weight

287.33 g/mol

IUPAC Name

(2R,3S,4S,5R)-6-(4-aminophenoxy)-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol

InChI

InChI=1S/C12H17NO5S/c13-6-1-3-7(4-2-6)17-12-11(19)10(16)9(15)8(5-14)18-12/h1-4,8-12,14-16,19H,5,13H2/t8-,9-,10+,11-,12?/m1/s1

InChI Key

VWKLROWEPKWULQ-OZRWLHRGSA-N

Isomeric SMILES

C1=CC(=CC=C1N)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)S

Canonical SMILES

C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)S

Origin of Product

United States

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